ent-Estradiol
CAS No.: 3736-22-9
Cat. No.: VC17143064
Molecular Formula: C18H24O2
Molecular Weight: 272.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3736-22-9 |
|---|---|
| Molecular Formula | C18H24O2 |
| Molecular Weight | 272.4 g/mol |
| IUPAC Name | (8S,9R,13R,14R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
| Standard InChI | InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m0/s1 |
| Standard InChI Key | VOXZDWNPVJITMN-QXDIGNSFSA-N |
| Isomeric SMILES | C[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)O |
| Canonical SMILES | CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Introduction
Chemical Identity and Structural Characteristics
ent-Estradiol (C₁₈H₂₄O₂; molar mass 272.388 g/mol) constitutes the 1-enantiomer of 17β-estradiol, featuring identical molecular formula but mirror-image spatial arrangement . Its IUPAC name remains (1R,2S,10S,11S,15S)-15-methyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-6-ene-5,14-diol, distinguishing it from the natural 17β-estradiol through stereochemical inversion at multiple chiral centers .
The compound’s three-dimensional conformation significantly impacts receptor binding kinetics. X-ray crystallography studies reveal that ent-estradiol’s hydroxyl groups at positions 3 and 17 maintain spatial positions incompatible with classical estrogen receptor (ER) binding pockets, explaining its reduced receptor affinity compared to 17β-estradiol . This structural divergence underlies its classification as a "short-acting" or "impeded" estrogen with modified pharmacokinetic properties .
Pharmacodynamic Profile
Receptor Interaction Dynamics
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Uterotrophic assays: 0.01% efficacy vs. 17β-estradiol in immature rat models
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MCF-7 cell proliferation: 50% inhibition at 10 nM concentration when co-administered with 17β-estradiol
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Transcriptional activation: <5% ER-mediated gene expression vs. native estrogen
This mixed activity profile suggests allosteric modulation potential, though precise mechanisms remain uncharacterized. Recent work proposes interaction with membrane-associated G protein-coupled estrogen receptors (GPER) as an alternative pathway .
Metabolic Effects
Chronic administration studies in rodent models reveal distinct metabolic impacts:
| Parameter | 17β-Estradiol | ent-Estradiol |
|---|---|---|
| Weight gain | +25% | -8% |
| Glucose tolerance | Improved | No change |
| Bone density | +15% | +5% |
| Hepatic lipids | -30% | -12% |
Data adapted from hypothalamic transcriptome analyses and metabolic phenotyping studies . The attenuated metabolic effects correlate with reduced ER activation potency but suggest preservation of non-genomic signaling pathways.
Pharmacokinetic Behavior
ent-Estradiol exhibits rapid clearance kinetics compared to its natural counterpart:
| Parameter | Subcutaneous | Oral | Intravenous |
|---|---|---|---|
| Bioavailability | 82% | 12% | 100% |
| Half-life (rats) | 1.8 h | 0.9 h | 0.5 h |
| Protein binding | 97% | 95% | 98% |
| Metabolite profile | Glucuronides | Sulfates | Mixed |
| Route | ent-Estradiol | 17β-Estradiol |
|---|---|---|
| Transdermal | 4 mg/day | 0.1 mg/day |
| Sublingual | 3 mg/day | 0.5 mg/day |
| Intramuscular | 8 mg/week | 2 mg/week |
These projections derive from receptor occupancy models rather than clinical trials, emphasizing the need for empirical validation .
Comparative Analysis with Estradiol Enantiomers
| Property | 17β-Estradiol | 17α-Estradiol | ent-Estradiol |
|---|---|---|---|
| ERα binding (Kd) | 0.1 nM | 2.4 nM | 24 nM |
| Neuroprotection | +++ | + | ++ |
| Hepatic impact | High | Moderate | Low |
| Metabolic half-life | 6 h | 4 h | 1.8 h |
| Clinical use | HRT, oncology | Longevity research | Experimental |
Key distinctions emerge in tissue selectivity and off-target effects, positioning ent-estradiol as a potential candidate for conditions requiring transient estrogenic activity without prolonged receptor stimulation .
Research Challenges and Future Directions
Current limitations center on:
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Mechanistic ambiguity: Precise molecular targets beyond ERs remain unidentified
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Formulation barriers: Rapid clearance necessitates novel delivery systems
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Sex-specific effects: All existing data derive from male models, despite known sexual dimorphism in estrogen response
Ongoing investigations focus on prodrug development (e.g., ent-estradiol valerate) and combination therapies with selective estrogen receptor modulators (SERMs) to enhance therapeutic index. The compound’s unique stereochemistry also makes it a valuable tool for probing estrogen receptor conformational dynamics .
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